molecular formula C13H16ClN3O2 B2394477 N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide CAS No. 920375-23-1

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide

Cat. No. B2394477
CAS RN: 920375-23-1
M. Wt: 281.74
InChI Key: XMXBOQRZPOSWHE-UHFFFAOYSA-N
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Description

“N1-(5-Chloropyridin-2-yl)-N2-cyclohexyloxalamide” is a chemical compound with the molecular formula C24H30ClN7O4S . It has an average mass of 548.057 Da and a mono-isotopic mass of 547.176880 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with three defined stereocentres . It contains a cyclohexyl group attached to an oxalamide group, which is further connected to a 5-chloropyridin-2-yl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 548.07 . It is a solid at room temperature . The storage temperature is recommended to be under -20°C in an inert atmosphere .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide serves as a core structure with potential biological activities . Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic properties. Specifically, they studied the effects of these compounds on immortalized rat hepatic stellate cells (HSC-T6). Among the derivatives tested, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—demonstrated potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives, including N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide, have been explored for their antimicrobial activity. These compounds may exhibit inhibitory effects against bacteria, fungi, and other microorganisms . Further studies are needed to elucidate the specific mechanisms and potential applications in treating infections.

Antiviral Potential

Similar to antimicrobial properties, pyrimidine-based compounds have been investigated for their antiviral effects. N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide could potentially inhibit viral replication or entry, making it an interesting candidate for antiviral drug development .

Antitumor Activity

Pyrimidine derivatives have shown promise as antitumor agents. Researchers have explored their effects on cancer cell lines, including their ability to induce apoptosis, inhibit cell proliferation, and interfere with tumor growth . While specific data on N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide’s antitumor activity are not available in the literature, its pyrimidine core suggests potential in this area.

Other Pharmacological Activities

Beyond the mentioned fields, pyrimidine-containing compounds have been investigated for various pharmacological activities, such as anti-inflammatory, antioxidant, and enzyme inhibition properties . While direct evidence for N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide in these areas is limited, its structural features warrant further exploration.

Chemical Biology and Medicinal Chemistry

The pyrimidine moiety is considered a privileged structure in medicinal chemistry . Researchers continue to explore novel heterocyclic compound libraries, aiming to discover compounds with diverse biological activities. N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide’s unique structure makes it an interesting candidate for further investigation in drug discovery.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H319, H372, and H410 . These correspond to harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and very toxic to aquatic life with long-lasting effects, respectively .

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-cyclohexyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-9-6-7-11(15-8-9)17-13(19)12(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXBOQRZPOSWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide

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